Starbld0043212

Description

Starbld0043212 (CAS No. 1046861-20-4) is a heterocyclic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits a unique combination of physicochemical properties, including high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) in aqueous media. Its log P values (XLOGP3: 2.15; SILICOS-IT: 0.61) suggest a balance between lipophilicity and hydrophilicity, making it suitable for pharmaceutical and agrochemical applications. Notably, this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Properties

Molecular Formula |

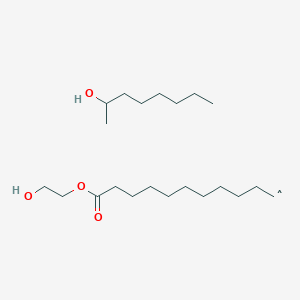

C21H43O4 |

|---|---|

Molecular Weight |

359.6 g/mol |

InChI |

InChI=1S/C13H25O3.C8H18O/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14;1-3-4-5-6-7-8(2)9/h14H,1-12H2;8-9H,3-7H2,1-2H3 |

InChI Key |

LJCDNJFAKAENFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)O.[CH2]CCCCCCCCCC(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Polyethylene glycol 12-hydroxystearate is synthesized through the esterification of polyethylene glycol with 12-hydroxystearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods involve large-scale esterification reactors and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Polyethylene glycol 12-hydroxystearate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Polyethylene glycol 12-hydroxystearate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed to enhance the permeability of cell membranes, facilitating the delivery of drugs and other bioactive molecules into cells . In medicine, it is used in the formulation of injectable drugs, oral medications, and topical creams to improve their solubility and bioavailability . Additionally, it finds applications in the cosmetics industry as an emulsifying agent in creams and lotions .

Mechanism of Action

The mechanism of action of polyethylene glycol 12-hydroxystearate involves its ability to interact with biological membranes and enhance their permeability . The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic drugs and facilitate their transport across cell membranes . The molecular targets and pathways involved include the lipid bilayer of cell membranes, where the compound disrupts the membrane structure to create transient pores, allowing the passage of drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Starbld0043212 with structurally and functionally analogous boronic acid derivatives, emphasizing key physicochemical and pharmacological properties:

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid | Reference Compound A |

|---|---|---|---|---|

| CAS No. | 1046861-20-4 | 1072942-84-3 | 1256338-22-6 | N/A |

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ | C₇H₇BO₂ |

| Molecular Weight (g/mol) | 235.27 | 219.26 | 254.25 | 121.94 |

| Log Po/w (XLOGP3) | 2.15 | 2.30 | 2.78 | 1.45 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 | 1.50 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 | 40.46 |

| BBB Permeability | Yes | No | No | Yes |

| Synthetic Accessibility | 2.07 | 1.89 | 2.34 | 1.50 |

| Similarity Score | N/A | 0.87 | 0.71 | 0.65 |

Key Findings:

Structural Analogues : this compound shares a bromochlorophenyl boronic acid core with its analogues but differs in substituent positioning, leading to variations in solubility and BBB penetration .

Bioavailability : this compound demonstrates superior BBB permeability compared to its analogues, attributed to its optimized log P and polar surface area (TPSA) .

Synthetic Complexity : The compound’s synthetic accessibility score (2.07) is higher than Reference Compound A (1.50), indicating a more straightforward synthesis pathway despite its complex halogenation pattern .

Discussion of Comparative Advantages and Limitations

Advantages of this compound :

- Enhanced CNS Activity : Its BBB permeability makes it a candidate for neurological drug development, unlike analogues restricted to peripheral targets .

- Stability in Physiological Media : The compound’s log S (ESOL) value (-2.99) and moderate solubility reduce precipitation risks in biological systems .

- Scalable Synthesis : The use of commercially available catalysts and mild reaction conditions (75°C, 1.3 hours) supports industrial-scale production .

Limitations :

- Solubility Constraints: this compound’s solubility (0.24 mg/mL) is lower than Reference Compound A (1.50 mg/mL), necessitating formulation optimization for intravenous delivery .

- Structural Sensitivity: Minor modifications in halogen positioning (e.g., 6-bromo vs. 3-bromo substitution) significantly alter pharmacological profiles, requiring rigorous structure-activity relationship (SAR) studies .

Future Research Directions

Formulation Studies: Investigate co-solvents or nanoparticle carriers to enhance solubility without compromising BBB permeability .

In Vivo Efficacy : Validate CNS-targeted efficacy in animal models, leveraging its BBB permeability .

Expanded SAR Analysis : Explore derivatives with fluorinated or iodinated substituents to modulate log P and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.